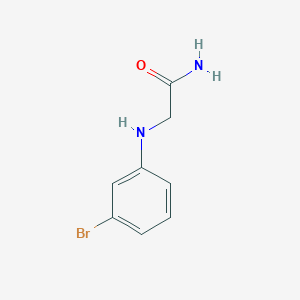![molecular formula C12H22N2O6 B6148022 2,2-bis({[(tert-butoxy)carbonyl]amino})acetic acid CAS No. 1629271-25-5](/img/new.no-structure.jpg)
2,2-bis({[(tert-butoxy)carbonyl]amino})acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-bis({[(tert-butoxy)carbonyl]amino})acetic acid is a compound with the molecular formula C12H21NO7. It is known for its use in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is a common protecting group used to temporarily mask the reactivity of amines during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis({[(tert-butoxy)carbonyl]amino})acetic acid typically involves the reaction of di-tert-butyl dicarbonate with an appropriate amine under basic conditions. Common bases used in this reaction include sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2,2-bis({[(tert-butoxy)carbonyl]amino})acetic acid primarily undergoes deprotection reactions to remove the Boc groups. This can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol . The compound can also participate in substitution reactions where the Boc-protected amine is replaced by another functional group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
The major product formed from the deprotection of this compound is the free amine. In substitution reactions, the product depends on the nucleophile used .
Scientific Research Applications
2,2-bis({[(tert-butoxy)carbonyl]amino})acetic acid has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of peptides and proteins where temporary protection of amine groups is required.
Medicine: Utilized in the development of pharmaceuticals where selective protection and deprotection of functional groups are necessary.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2,2-bis({[(tert-butoxy)carbonyl]amino})acetic acid involves the temporary protection of amine groups through the formation of a Boc-protected amine. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection allow for the precise control of chemical reactions involving amines .
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-tert-butoxycarbonyl-L-phenylalanine: Similar to 2,2-bis({[(tert-butoxy)carbonyl]amino})acetic acid but with a phenyl group.
Uniqueness
This compound is unique due to its specific structure that allows for the protection of two amine groups simultaneously. This dual protection capability makes it particularly useful in complex organic synthesis where multiple amine groups need to be protected .
Properties
CAS No. |
1629271-25-5 |
|---|---|
Molecular Formula |
C12H22N2O6 |
Molecular Weight |
290.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



